molecular formula C24H21FN2OS B2455589 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1206990-20-6

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2455589
CAS No.: 1206990-20-6
M. Wt: 404.5
InChI Key: XAOWCAXIPMRMBC-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C24H21FN2OS and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, due to its complex structure, has been a subject of synthesis and structural analysis in scientific research. For example, research has focused on the synthesis and spectroscopic analysis, including crystal structure analysis, of related imidazole derivatives. These studies often explore the chemical interactions and molecular arrangements within crystals, contributing to a deeper understanding of their chemical and physical properties (Banu et al., 2013).

Antimicrobial and Antifungal Activities

Derivatives of the subject compound have been evaluated for their antimicrobial and antifungal activities. The synthesis of related imidazole compounds and their subsequent evaluation against various bacterial and fungal strains reveal potential therapeutic applications. For instance, novel barbituric acid and thiohydantoin derivatives of imidazo[2,1-b][1,3,4] thiadiazoles have been synthesized and tested for their antibacterial and antifungal properties, showing promising results (Badige et al., 2009).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of imidazole derivatives. Studies involve the synthesis of compounds with varying structures, including those related to this compound, and evaluating their efficacy as antioxidants. These compounds are assessed using various assays to determine their potential in combating oxidative stress, which is a factor in many diseases (Gür et al., 2017).

Enzyme Inhibition for Disease Treatment

The exploration of enzyme inhibition by imidazole derivatives indicates potential applications in treating diseases. For instance, targeting the ribose and phosphate binding site of enzymes like p38 MAP kinase with substituted imidazoles suggests a method for the development of novel therapeutic agents. Such compounds could offer a new approach to managing conditions associated with enzyme dysfunction (Koch et al., 2008).

Antiviral and Antitumor Activities

Imidazole derivatives, including those related to this compound, have shown potential antiviral and antitumor activities. The synthesis and biological testing of these compounds against various viruses and cancer cell lines demonstrate their potential in developing new treatments for infectious diseases and cancer (Golankiewicz et al., 1995).

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2OS/c1-17-3-11-21(12-4-17)27-23(19-7-13-22(28-2)14-8-19)15-26-24(27)29-16-18-5-9-20(25)10-6-18/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOWCAXIPMRMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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